molecular formula C18H17FN2 B14285361 4-(4-Fluorophenyl)-2-phenyl-1-(propan-2-yl)-1H-imidazole CAS No. 140902-90-5

4-(4-Fluorophenyl)-2-phenyl-1-(propan-2-yl)-1H-imidazole

Cat. No.: B14285361
CAS No.: 140902-90-5
M. Wt: 280.3 g/mol
InChI Key: IFSGRXQTXXTKKA-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-phenyl-1-(propan-2-yl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and an isopropyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-phenyl-1-(propan-2-yl)-1H-imidazole typically involves the reaction of 4-fluoroaniline with benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with isopropylamine and a suitable catalyst to yield the desired imidazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-phenyl-1-(propan-2-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

4-(4-Fluorophenyl)-2-phenyl-1-(propan-2-yl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-phenyl-1-(propan-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fluvastatin: A compound with a similar fluorophenyl group, used as a cholesterol-lowering agent.

    Florylpicoxamid: A fungicide with a similar fluorophenyl structure.

    4-(4-Fluorobenzene-1-sulfonyl)-2-(4-fluorophenyl)-5-[(propan-2-yl)sulfanyl]-1,3-oxazole: A compound with similar structural features.

Uniqueness

4-(4-Fluorophenyl)-2-phenyl-1-(propan-2-yl)-1H-imidazole is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct chemical structure allows for diverse reactivity and functionality, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

140902-90-5

Molecular Formula

C18H17FN2

Molecular Weight

280.3 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-phenyl-1-propan-2-ylimidazole

InChI

InChI=1S/C18H17FN2/c1-13(2)21-12-17(14-8-10-16(19)11-9-14)20-18(21)15-6-4-3-5-7-15/h3-13H,1-2H3

InChI Key

IFSGRXQTXXTKKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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